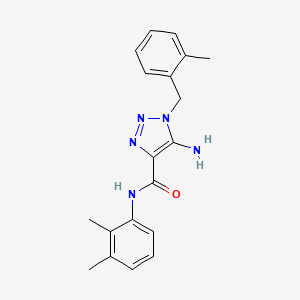
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of acetanilide and has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to possess anti-inflammatory and analgesic properties. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. This compound also has a well-defined mechanism of action, which allows for a better understanding of its pharmacological properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use. Another area of interest is the investigation of this compound's potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the full range of this compound's pharmacological properties and its potential applications in other disease areas.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound with potential therapeutic applications in cancer research. Its well-defined mechanism of action, potent anti-tumor activity, and anti-inflammatory and analgesic properties make it a promising candidate for further research. Despite its limitations, this compound has the potential to make a significant impact in the field of cancer therapy and other disease areas.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide involves the reaction between 3-(6-methoxypyridazin-3-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound, which can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-18-9-7-14(11-19(18)27-2)12-20(25)22-16-6-4-5-15(13-16)17-8-10-21(28-3)24-23-17/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKSUCDVCDXFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2621759.png)

![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)
![N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2621763.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2621770.png)


![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2621774.png)
